molecular formula C21H24N2O2 B5828858 6-ethoxy-2,2,4-trimethyl-N-phenylquinoline-1-carboxamide

6-ethoxy-2,2,4-trimethyl-N-phenylquinoline-1-carboxamide

Cat. No.: B5828858
M. Wt: 336.4 g/mol
InChI Key: LHBXPLILPDJALA-UHFFFAOYSA-N
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Description

6-ethoxy-2,2,4-trimethyl-N-phenylquinoline-1-carboxamide is an organic compound with the molecular formula C14H19NO. It is a derivative of quinoline, characterized by the presence of ethoxy, trimethyl, and phenyl groups attached to the quinoline core. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-ethoxy-2,2,4-trimethyl-N-phenylquinoline-1-carboxamide typically involves the condensation of 2-ethoxy-6-methylquinoline with N-phenylcarbamoyl chloride under basic conditions. The reaction is carried out in the presence of a base such as triethylamine or pyridine, which facilitates the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

6-ethoxy-2,2,4-trimethyl-N-phenylquinoline-1-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline derivatives with different oxidation states.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The ethoxy and phenyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Substitution reactions often require catalysts like palladium on carbon (Pd/C) and conditions such as elevated temperatures and pressures.

Major Products

The major products formed from these reactions include various quinoline derivatives with modified functional groups, which can be further utilized in different applications.

Scientific Research Applications

6-ethoxy-2,2,4-trimethyl-N-phenylquinoline-1-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used as an intermediate in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 6-ethoxy-2,2,4-trimethyl-N-phenylquinoline-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    6-ethoxy-2,2,4-trimethylquinoline: A closely related compound with similar structural features but lacking the N-phenylcarboxamide group.

    2,2,4-trimethylquinoline: Another related compound with a simpler structure, used in various chemical applications.

Uniqueness

6-ethoxy-2,2,4-trimethyl-N-phenylquinoline-1-carboxamide is unique due to the presence of both ethoxy and N-phenylcarboxamide groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

6-ethoxy-2,2,4-trimethyl-N-phenylquinoline-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N2O2/c1-5-25-17-11-12-19-18(13-17)15(2)14-21(3,4)23(19)20(24)22-16-9-7-6-8-10-16/h6-14H,5H2,1-4H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHBXPLILPDJALA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC2=C(C=C1)N(C(C=C2C)(C)C)C(=O)NC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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